molecular formula C8H15ClO2 B7911388 hexyl 2-chloroacetate CAS No. 5927-57-1

hexyl 2-chloroacetate

Cat. No.: B7911388
CAS No.: 5927-57-1
M. Wt: 178.65 g/mol
InChI Key: OJGRZJILAIHWIY-UHFFFAOYSA-N
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Description

hexyl 2-chloroacetate is an organic compound with the molecular formula C8H15ClO2. It is an ester formed from hexanol and chloroacetic acid. This compound is primarily used in organic synthesis and has applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: hexyl 2-chloroacetate can be synthesized through the esterification of hexanol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester.

Industrial Production Methods: In an industrial setting, hexyl chloroacetate is produced by reacting hexanol with chloroacetyl chloride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: hexyl 2-chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in hexyl chloroacetate can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, hexyl chloroacetate can hydrolyze to form hexanol and chloroacetic acid.

    Reduction: this compound can be reduced to hexyl acetate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under mild to moderate temperatures.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.

    Reduction: Lithium aluminum hydride is used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include hexyl amine, hexyl alcohol, or hexyl thiol, depending on the nucleophile used.

    Hydrolysis: The primary products are hexanol and chloroacetic acid.

    Reduction: The major product is hexyl acetate.

Scientific Research Applications

hexyl 2-chloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

    Industry: this compound is employed in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of hexyl chloroacetate involves its interaction with nucleophiles, leading to the formation of substitution products. The chlorine atom in hexyl chloroacetate is highly reactive and can be easily replaced by other nucleophiles. This reactivity is exploited in various chemical synthesis processes.

Comparison with Similar Compounds

  • Ethyl chloroacetate
  • Methyl chloroacetate
  • Butyl chloroacetate

Comparison: hexyl 2-chloroacetate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain chloroacetates. This longer chain can influence the compound’s solubility, boiling point, and reactivity. Additionally, hexyl chloroacetate’s applications in the fragrance and flavor industry are distinct due to its specific olfactory properties.

Properties

IUPAC Name

hexyl 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGRZJILAIHWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281706
Record name Hexyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5927-57-1
Record name NSC22576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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